molecular formula C15H17BrN2O2 B4510796 N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B4510796
M. Wt: 337.21 g/mol
InChI Key: OBCKIXBJTFRWSY-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is a synthetic phenethylamine derivative structurally related to the NBOMe (N-methoxybenzyl) class of compounds. Its structure comprises:

  • A 5-bromo-2-methoxybenzyl group attached to the ethanamine nitrogen.
  • A pyridin-2-yloxy substituent on the ethanamine chain.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-19-14-6-5-13(16)10-12(14)11-17-8-9-20-15-4-2-3-7-18-15/h2-7,10,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCKIXBJTFRWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCOC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine typically involves multiple steps:

    Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxybenzyl bromide.

    Nucleophilic Substitution: The brominated intermediate is then reacted with 2-(pyridin-2-yloxy)ethanamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups (e.g., amines, thiols) using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: 5-hydroxy-2-methoxybenzyl-2-(pyridin-2-yloxy)ethanamine.

    Reduction: 2-methoxybenzyl-2-(pyridin-2-yloxy)ethanamine.

    Substitution: N-(5-azido-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine.

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound can be employed in studies investigating receptor-ligand interactions due to its structural similarity to certain neurotransmitters.

    Materials Science: It may be used in the development of novel organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated benzyl group and the pyridin-2-yloxy moiety may facilitate binding to these targets, modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared below with three categories of analogs: 25X-NBOMe derivatives , halogenated NBOMe variants , and pyridine-containing phenethylamines .

Table 1: Structural Comparison
Compound Name Substituent on Phenyl Ring Ethanamine Chain Substituent Key Features
Target Compound 5-Bromo, 2-methoxy Pyridin-2-yloxy Pyridine moiety may enhance H-bonding
25B-NBOMe () 4-Bromo, 2,5-dimethoxy N-(2-methoxybenzyl) High 5-HT2A affinity; controlled substance
25C-NBOMe () 4-Chloro, 2,5-dimethoxy N-(2-methoxybenzyl) Moderate potency vs. 25I/25B-NBOMe
34H-NBBr () 3,4-Dimethoxy, 2-bromo N-(2-bromobenzyl) Zebrafish studies show neurochemical effects
N-(2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine () 5-Bromo, 2-methoxy 3-Fluorophenyl Higher logP (4.67) vs. pyridine analog

Pharmacological and Receptor Interaction Profiles

5-HT2A Receptor Affinity
  • 25B-NBOMe: Binds 5-HT2A with nM affinity (Ki ~0.1–1 nM), making it highly hallucinogenic .
  • Target Compound : The pyridin-2-yloxy group may reduce binding vs. methoxy-substituted NBOMes due to steric hindrance or altered electronic effects. However, the bromo substituent could enhance lipophilicity, prolonging receptor interaction .
Selectivity
  • 25X-NBOMe Derivatives : Exhibit off-target activity at 5-HT2C, α1-adrenergic, and dopamine receptors .
  • Pyridine Analogs: Limited data, but pyridine’s nitrogen may introduce new interactions (e.g., with histamine or sigma receptors) .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 25B-NBOMe 34H-NBBr ()
Molecular Weight ~405 g/mol (estimated) 392 g/mol ~420 g/mol
logP ~3.5 (predicted) 3.8 (literature) 4.2 (estimated)
Rotatable Bonds 6 5 7
Hydrogen Bonding 3 acceptors, 1 donor (pyridine) 2 acceptors, 1 donor 2 acceptors, 1 donor
  • purely lipophilic NBOMes .

Toxicity and Metabolic Stability

  • 25X-NBOMe Toxicity : Associated with seizures, hyperthermia, and fatalities at doses >1 mg .
  • Target Compound: Bromine may slow metabolism (via cytochrome P450 inhibition), increasing half-life and toxicity risk. Pyridine could introduce novel metabolites (e.g., N-oxides) .

Biological Activity

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C_{14}H_{15}BrN_{2}O_{2}
  • Molecular Weight : 336.047 g/mol
  • CAS Number : 1222175-21-4

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity :
    • The compound has shown promise as an antitumor agent by interfering with the mitotic machinery of cancer cells. It disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This effect is attributed to its ability to inhibit tubulin polymerization at micromolar concentrations .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's structural features may enhance its interaction with neuroreceptors or enzymes involved in neurotransmission .
  • Antimicrobial Activity :
    • Some derivatives of similar compounds have been evaluated for antimicrobial properties, indicating that modifications in the structure can lead to enhanced efficacy against bacterial strains .

Antitumor Efficacy

A study investigated the effects of this compound on various cancer cell lines, including HeLa and MCF7. The results demonstrated that:

  • The compound exhibited sub-micromolar cytotoxicity against these cell lines.
  • Mechanistic studies revealed that the compound disrupts microtubule networks, leading to apoptosis in cancer cells .

Neuroprotective Properties

In a model simulating neurodegenerative conditions, this compound showed:

  • Significant reduction in neuronal cell death.
  • Enhanced survival rates in treated groups compared to controls, suggesting its potential as a therapeutic agent for neuroprotection .

Data Table: Biological Activity Summary

Activity TypeTarget/ModelResultReference
AntitumorHeLa, MCF7 cell linesSub-micromolar cytotoxicity
NeuroprotectionNeuronal cell culturesReduced cell death
AntimicrobialVarious bacterial strainsEfficacy varies with structural changes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
Reactant of Route 2
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N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine

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